molecular formula C11H11N3O3 B1635903 4-(3-Pyridin-2-yl-[1,2,4]oxadiazol-5-yl)-butyric acid CAS No. 439108-12-0

4-(3-Pyridin-2-yl-[1,2,4]oxadiazol-5-yl)-butyric acid

Cat. No.: B1635903
CAS No.: 439108-12-0
M. Wt: 233.22 g/mol
InChI Key: BWRRWBIBNBVHQF-UHFFFAOYSA-N
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Description

4-(3-Pyridin-2-yl-[1,2,4]oxadiazol-5-yl)-butyric acid is a heterocyclic compound that contains both pyridine and oxadiazole rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of the oxadiazole ring, in particular, is notable for its role in pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Pyridin-2-yl-[1,2,4]oxadiazol-5-yl)-butyric acid typically involves the formation of the oxadiazole ring followed by the attachment of the butyric acid moiety. One common method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient synthesis of oxadiazole derivatives without the need for protective groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reactant concentrations, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(3-Pyridin-2-yl-[1,2,4]oxadiazol-5-yl)-butyric acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the oxadiazole ring or the pyridine ring.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

4-(3-Pyridin-2-yl-[1,2,4]oxadiazol-5-yl)-butyric acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Pyridin-2-yl-[1,2,4]oxadiazol-5-yl)-butyric acid is unique due to the combination of the pyridine and oxadiazole rings, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes the compound a valuable target for research and development.

Properties

IUPAC Name

4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3/c15-10(16)6-3-5-9-13-11(14-17-9)8-4-1-2-7-12-8/h1-2,4,7H,3,5-6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWRRWBIBNBVHQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NOC(=N2)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(3-Pyridin-2-yl-[1,2,4]oxadiazol-5-yl)-butyric acid
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